Citronellyl formate

Descripción general

Descripción

Métodos De Preparación

Citronellyl formate can be synthesized through the esterification of citronellol with formic acid. This reaction typically involves the use of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .

In industrial settings, this compound is often produced using renewable materials to ensure consistent quality and to help preserve natural resources . The lab-created version of this compound is designed to mimic its natural counterpart, ensuring that it retains its characteristic aroma and properties .

Análisis De Reacciones Químicas

Citronellyl formate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of formic acid and other oxidation products.

Reduction: this compound can be reduced to citronellol, the parent alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Fragrance Industry

1. Use in Perfumery

- Citronellyl formate is widely used in the fragrance industry due to its pleasant scent reminiscent of lemon geranium. It is employed in perfumes, personal care products, and household cleaning agents as a scent enhancer and odor-masking agent .

2. Safety Assessments

- Safety evaluations indicate that this compound is generally safe for use in cosmetics at recommended concentrations. However, it may cause mild skin irritation or sensitization in susceptible individuals .

Therapeutic Applications

1. Antimicrobial Properties

- Preliminary studies suggest that this compound may exhibit antimicrobial activity. For instance, it has been evaluated alongside other essential oils for potential use as a repellent against vectors like chiggers, which are known to transmit diseases such as scrub typhus .

2. Anti-Inflammatory Effects

- Research indicates that this compound could play a role in reducing inflammation. In animal studies involving carrageenan-induced paw edema, formulations containing this compound demonstrated significant anti-inflammatory effects .

Toxicological Profile

1. Genotoxicity Studies

- Comprehensive toxicological assessments have been conducted to evaluate the genotoxic potential of this compound. Studies using the Ames test indicated that it is not mutagenic to mammalian cells under various conditions . The compound was tested on multiple strains of Salmonella typhimurium and showed no significant increases in revertant colonies.

2. Reproductive and Developmental Toxicity

- Safety assessments have provided a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and reproductive toxicity endpoints, suggesting a favorable safety profile for human exposure .

Summary of Applications

| Application Area | Details |

|---|---|

| Fragrance Industry | Used as a scent enhancer in perfumes, cosmetics, and cleaning products. |

| Antimicrobial Activity | Potential use as a natural repellent against disease vectors. |

| Anti-inflammatory Effects | Demonstrated efficacy in reducing inflammation in animal models. |

| Safety Profile | Generally regarded as safe with no significant genotoxic effects reported. |

Mecanismo De Acción

The mechanism of action of citronellyl formate involves its interaction with olfactory receptors in the nose, which are responsible for detecting and transmitting the scent signals to the brain. The molecular targets include specific odorant receptors that bind to the compound, triggering a cascade of neural responses that result in the perception of its characteristic aroma .

Comparación Con Compuestos Similares

Citronellyl formate is similar to other esters such as geranyl acetate and geranyl propionate. it is more reminiscent of geranium essential oil due to its unique combination of floral and fruity notes . Other similar compounds include:

Geranyl acetate: Known for its sweet, fruity, and floral aroma.

Geranyl propionate: Characterized by its fruity and slightly spicy scent.

Citronellyl acetate: Has a fresh, citrusy, and slightly floral aroma.

This compound stands out due to its distinct rose-like scent and its versatility in various applications, making it a valuable compound in the fragrance and flavor industry .

Actividad Biológica

Citronellyl formate is an ester derived from citronellol and formic acid, primarily recognized for its presence in various essential oils. Its biological activity has garnered attention in recent research, particularly concerning its antioxidant, antimicrobial, and potential therapeutic properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Composition

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is commonly found in essential oils such as those derived from Pelargonium graveolens (geranium) and Cymbopogon citratus (lemongrass). The compound typically constitutes a significant portion of the volatile components in these oils, with concentrations ranging from 6.2% to 7.5% in various distillates .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related diseases. This compound exhibits notable antioxidant properties, as demonstrated in several studies:

- DPPH Assay : In a study assessing the antioxidant capacity of this compound, an IC50 value was determined, indicating the concentration required to inhibit 50% of DPPH radicals. The results showed that this compound has a significant ability to scavenge free radicals .

- TEAC Assay : The Trolox Equivalent Antioxidant Capacity (TEAC) assay further confirmed the efficacy of this compound as an antioxidant, with comparative values indicating its potential use in food preservation and health supplements .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens:

- Bacterial Inhibition : Research indicates that this compound can inhibit the growth of several bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

- Fungal Activity : In addition to bacterial inhibition, this compound has demonstrated antifungal properties against species such as Candida albicans. Its effectiveness as a natural preservative in food products is being explored due to these properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Aromatherapy : In aromatherapy practices, this compound is used for its calming effects. A study involving aromatherapy massage showed significant improvements in psychological parameters such as anxiety reduction and immune response enhancement following treatments that included essential oils containing this compound .

- Food Preservation : The incorporation of this compound into food products has shown promise in extending shelf life due to its antimicrobial properties. Studies have demonstrated that foods treated with this compound exhibit lower microbial counts compared to untreated controls .

Data Table: Biological Activities of this compound

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 value indicating effective radical scavenging |

| Antioxidant | TEAC Assay | High Trolox equivalent antioxidant capacity |

| Antimicrobial | Bacterial Inhibition Test | Significant inhibition of S. aureus and E. coli growth |

| Antifungal | Fungal Inhibition Test | Effective against C. albicans |

Propiedades

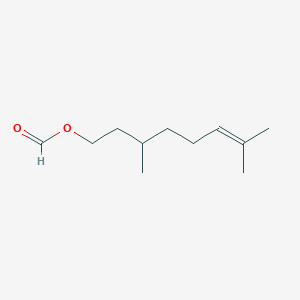

IUPAC Name |

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Citronellyl formate?

A1: this compound is an ester formed from citronellol and formic acid. Its structure contains a 10-carbon chain with a terminal isopropenyl group and a formate ester group attached to the 3rd carbon.

Q2: What are the molecular formula and weight of this compound?

A2: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol.

Q3: What are the primary natural sources of this compound?

A3: this compound is a significant constituent in the essential oils of various plants, including rose-scented geranium (Pelargonium species), Cymbopogon nardus [], and kumquat (Fortunella japonica Swingle) peel oil [].

Q4: How is this compound typically extracted?

A4: The most common extraction method is hydrodistillation [, , , , ], though alternative techniques like microwave-assisted hydrodistillation [] and dynamic headspace extraction using peat [] have also been explored.

Q5: How does the concentration of this compound vary in rose-scented geranium?

A5: The content of this compound in rose-scented geranium oil varies significantly depending on factors like cultivar [, , , ], season [, ], geographical location [], and growth conditions [, , , , , , , , , ].

Q6: Can co-distillation with weeds influence the this compound content in geranium oil?

A6: Yes, co-distillation of rose-scented geranium biomass with weed biomass has been shown to increase the concentration of this compound in the oil of certain cultivars [].

Q7: What antifungal properties does this compound exhibit?

A7: Research indicates that this compound possesses antifungal activity against Candida albicans [] and wood decay fungi [].

Q8: Does this compound contribute to the insecticidal activity of geranium oil?

A8: While this compound itself exhibits lower insecticidal activity compared to citronellol and geraniol, studies suggest it contributes synergistically to the overall insecticidal effect of geranium oil against Pediculus humanus capitis [].

Q9: How does this compound affect the aroma profile of essential oils?

A9: this compound contributes to the characteristic rosy, fruity aroma of rose-scented geranium oil []. In kumquat peel oil, it contributes to a distinct citronellyl aroma [].

Q10: Does this compound impact the antioxidant activity of essential oils?

A10: Research suggests that this compound may indirectly contribute to the overall antioxidant activity of essential oils, though its individual effect may be less pronounced compared to other major components [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.